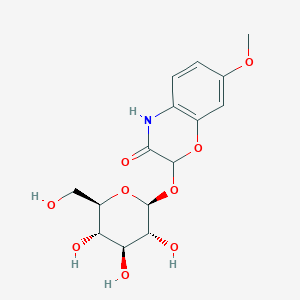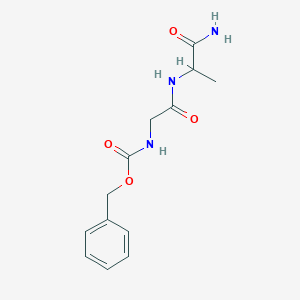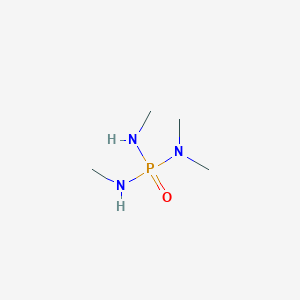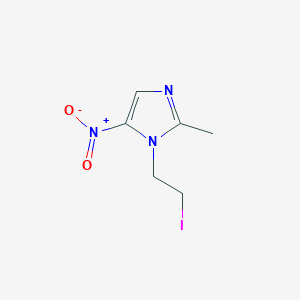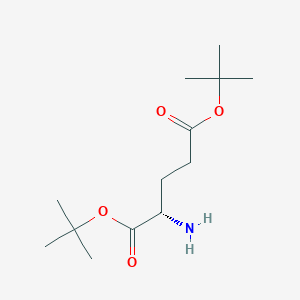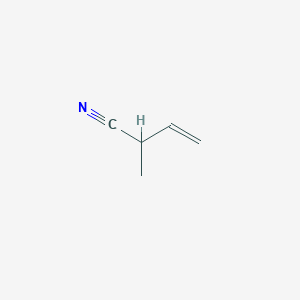
Potassium 3,5-Diiodosalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3,5-Diiodosalicylate is a chemical compound with the molecular formula C7H3I2KO3 and a molecular weight of 428.01 g/mol . It is a potassium salt of 3,5-diiodosalicylic acid and appears as a white to almost white powder or crystal . This compound is known for its high purity, typically greater than 97% .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 3,5-Diiodosalicylate can be synthesized through the iodination of salicylic acid followed by neutralization with potassium hydroxide. The reaction involves the introduction of iodine atoms at the 3 and 5 positions of the salicylic acid ring. The iodination process is typically carried out in the presence of an oxidizing agent such as sodium iodate or potassium iodate under acidic conditions. The resulting 3,5-diiodosalicylic acid is then neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Potassium 3,5-Diiodosalicylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atoms can be oxidized or reduced.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atoms.
Oxidation Reactions: Products include oxidized forms of the compound, such as iodinated quinones.
Reduction Reactions: Products include reduced forms of the compound, such as deiodinated salicylates.
Scientific Research Applications
Potassium 3,5-Diiodosalicylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.
Biology: Employed in biochemical assays and as a probe for studying iodine metabolism.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Potassium 3,5-Diiodosalicylate involves its interaction with molecular targets and pathways in biological systems. The compound’s iodine atoms play a crucial role in its biological activity. For example, in antimicrobial applications, the iodine atoms can disrupt microbial cell membranes and interfere with essential enzymatic processes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells through the generation of reactive iodine species .
Comparison with Similar Compounds
Potassium 3,5-Diiodosalicylate can be compared with other iodinated salicylates, such as:
Potassium 3-Iodosalicylate: Contains a single iodine atom at the 3 position.
Potassium 5-Iodosalicylate: Contains a single iodine atom at the 5 position.
Potassium 3,4-Diiodosalicylate: Contains iodine atoms at the 3 and 4 positions.
Uniqueness: this compound is unique due to the presence of iodine atoms at both the 3 and 5 positions, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;2-hydroxy-3,5-diiodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O3.Na/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMNRTLTNHTZRR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
133-91-5 (Parent) |
Source


|
| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
411.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17274-17-8 |
Source


|
| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




